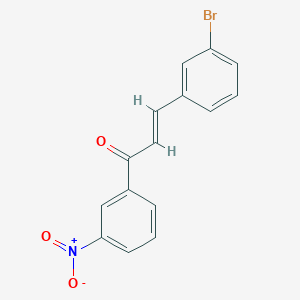

(2E)-3-(3-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(10-12)17(19)20/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFJFVSTIONMNW-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-bromoacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Core Reactivity of Functional Groups

The compound’s structure enables participation in three primary reaction types:

| Functional Group | Reaction Type | Example Reagents/Conditions |

|---|---|---|

| Bromine (C-Br) | Nucleophilic substitution | Sodium azide (NaN₃), KOH in DMF |

| Nitro (NO₂) | Reduction | H₂/Pd-C, Sn/HCl |

| α,β-Unsaturated ketone (C=O) | Conjugate addition | Amines, thiols, or Grignard reagents |

Nucleophilic Substitution at Bromine

The bromine atom at the 3-position of the phenyl ring undergoes substitution with nucleophiles like amines or azides. For example:

-

Reaction with Sodium Azide :

This yields an azide derivative, which can further participate in click chemistry applications .

Reduction of the Nitro Group

The nitro group on the phenyl ring can be reduced to an amine under catalytic hydrogenation or acidic conditions:

-

Catalytic Hydrogenation :

The resulting amine derivative serves as a precursor for synthesizing heterocyclic compounds .

Conjugate Addition at the α,β-Unsaturated Ketone

The enone system undergoes Michael addition with nucleophiles such as amines:

-

Reaction with Benzylamine :

This forms a β-amino ketone adduct, expanding its utility in medicinal chemistry.

Comparative Reaction Outcomes

| Reaction | Product | Yield (%) | Key Conditions |

|---|---|---|---|

| Bromine substitution with NaN₃ | Azide derivative | 78–85 | DMF, 8–12 hours, 80°C |

| Nitro reduction with H₂/Pd-C | Amine derivative | 90–95 | Ethanol, 4–6 hours, RT |

| Michael addition with amine | β-Amino ketone | 65–72 | Reflux, 6–8 hours |

Mechanistic Insights

-

Substitution at Bromine : Proceeds via an SNAr mechanism due to electron withdrawal by the adjacent carbonyl group, activating the aryl bromide toward nucleophilic attack.

-

Nitro Reduction : Catalytic hydrogenation follows a stepwise electron-transfer pathway , where the nitro group is sequentially reduced to nitroso and hydroxylamine intermediates before forming the amine .

-

Conjugate Addition : The α,β-unsaturated system acts as a Michael acceptor, with nucleophiles attacking the β-carbon to form stable enolate intermediates.

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, requiring reactions below this threshold.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates, while protic solvents (EtOH) favor reductions.

Scientific Research Applications

Anticancer Activity

A major application of (2E)-3-(3-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one lies in its potential as an anticancer agent. Studies have shown that chalcone derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action is believed to involve the inhibition of key enzymes involved in cell growth and survival pathways.

For instance, research indicates that compounds similar to this compound exhibit significant antitumor activity with IC50 values ranging from 1.93 μM to 16.7 μM against different cancer cell lines . The presence of the nitro group enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as an anticancer agent.

Antimicrobial Properties

Chalcones have also been studied for their antimicrobial properties. The unique structure of this compound allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This property makes it a candidate for developing new antimicrobial agents.

Synthetic Routes

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction , which is a well-established method for producing chalcone derivatives. The reaction is carried out between 3-bromoacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide, often using ethanol or methanol as solvent.

Reaction Conditions

| Reactants | Base | Solvent | Temperature |

|---|---|---|---|

| 3-bromoacetophenone + 3-nitrobenzaldehyde | Sodium Hydroxide | Ethanol/Methanol | Room temperature or slightly elevated |

This method allows for the efficient formation of the desired chalcone with high yields.

Industrial Applications

While specific industrial applications for this compound are not extensively documented, its properties suggest potential uses in pharmaceuticals as an active ingredient in anticancer or antimicrobial formulations. The scalability of its synthesis makes it suitable for industrial production.

Mechanism of Action

The biological activity of (2E)-3-(3-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Chalcones with modifications to the aryl groups at the α- and β-positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Analogs and Key Properties

Electronic and Optical Properties

- Hyperpolarizability: The presence of strong electron-withdrawing groups (e.g., -NO₂, -Br) enhances NLO responses. The target compound’s c(3) value is 1.33× higher than (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one and 185× higher than sulfanyl-substituted analogs .

- Solvent Effects: Derivatives like (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one exhibit solvatochromism, with emission peaks shifting in polar solvents due to intramolecular charge transfer .

Crystallographic and Thermodynamic Stability

- The nitro group’s meta-position in the target compound induces a planar molecular conformation, stabilizing the crystal lattice via C–H···O interactions . In contrast, analogs with ortho-substituents (e.g., 2-chloro-6-fluorophenyl) show distorted geometries, reducing packing efficiency .

Biological Activity

(2E)-3-(3-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This compound features a unique structure characterized by a bromine atom and a nitro group, which significantly influence its biological properties.

Overview of Chalcones

Chalcones are organic compounds that consist of two aromatic rings connected by an α,β-unsaturated carbonyl system. They are known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific interactions of this compound with cellular targets are critical for understanding its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects. The presence of the nitro group enhances its reactivity and binding affinity to these targets.

- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, which is essential for cell division. This mechanism may also apply to this compound, leading to apoptosis in cancer cells .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound:

- In Vitro Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). For instance, it was found to induce apoptosis at concentrations as low as 10 μM, with enhanced caspase activity indicating effective apoptotic signaling .

- Cell Cycle Analysis : Research indicates that treatment with this compound can lead to cell cycle arrest in the G0/G1 phase, preventing further cell division and promoting apoptosis .

Other Biological Activities

In addition to its anticancer effects, this compound has been reported to exhibit:

- Antioxidant Activity : Some studies suggest that chalcone derivatives possess antioxidant properties that can mitigate oxidative stress in cells, potentially offering protective effects against various diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Different position of substituents | Anticancer activity similar |

| (2E)-1-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Chlorine instead of bromine | Varies in potency |

| (2E)-1-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Different nitro group position | Altered binding affinity |

The unique combination of bromine and nitro substituents in this compound enhances its chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in cancer therapy:

- Study on MDA-MB-231 Cells : This research demonstrated that the compound induces significant morphological changes indicative of apoptosis at concentrations as low as 10 μM. The study also showed increased caspase activity, confirming its role as an apoptosis inducer .

- Microtubule Destabilization Effects : Similar chalcone derivatives have been shown to inhibit microtubule assembly at concentrations around 20 μM, suggesting that this compound may share this mechanism .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for (2E)-3-(3-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via Claisen-Schmidt condensation. For analogs, a mixture of substituted acetophenone (0.01 mol) and aldehyde (0.01 mol) in ethanol with KOH (0.03 mol) is stirred at 0–50°C for 2–3 hours . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), reaction temperature (lower temperatures reduce side reactions), and base concentration. Monitoring via TLC or HPLC ensures completion.

Q. How is the stereochemical configuration (E/Z) of the α,β-unsaturated ketone confirmed experimentally?

- Answer : The E-configuration is confirmed using NOESY NMR (absence of cross-peaks between vinyl protons and aryl groups) and UV-Vis spectroscopy (λmax ~300–350 nm for conjugated enones). Single-crystal XRD provides definitive proof by measuring dihedral angles between aryl rings and the enone plane .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- FT-IR : C=O stretch at ~1650–1700 cm⁻¹, C=C stretch at ~1600 cm⁻¹.

- ¹H/¹³C NMR : Vinyl protons (δ 6.5–8.0 ppm, doublets with J ~15–16 Hz), aromatic protons (δ 7.0–8.5 ppm), and carbonyl carbon (δ ~190 ppm).

- HRMS : To confirm molecular ion [M+H]⁺ or [M+Na]⁺ .

Advanced Research Questions

Q. How can non-merohedral twinning in crystallographic studies of this compound be resolved?

- Answer : Non-merohedral twinning, observed in orthorhombic systems (space group Pbca), requires data integration using software like CrysAlisPro with twin law refinement. The HKLF 5 format in SHELXL is used to model twin domains, and the TWIN command refines twin fractions . R-values below 0.05 and Δρmax/min < 0.6 eÅ⁻³ indicate successful resolution .

Q. What computational strategies are used to predict biological activity, and how do they align with experimental results?

- Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes) assesses binding affinity. For example, docking scores (ΔG ~-8 to -10 kcal/mol) correlate with experimental MIC values (e.g., 16–32 µg/mL against S. aureus). DFT calculations (B3LYP/6-311+G(d,p)) evaluate electrophilicity indices (ω ~3–5 eV), indicating reactivity toward nucleophilic residues .

Q. How do steric and electronic effects of the 3-bromo and 3-nitro substituents influence reaction pathways?

- Answer :

- Steric effects : The 3-bromo group hinders electrophilic substitution at the ortho position, directing reactions to the para site.

- Electronic effects : The nitro group (-NO₂) withdraws electron density, reducing enolate formation rates in alkylation reactions. Hammett constants (σmeta ~0.71 for NO₂, ~0.39 for Br) quantify these effects .

Q. What methodological challenges arise in interpreting antimicrobial data for this compound?

- Answer : False positives may occur due to solvent carryover (e.g., DMSO >1% inhibits growth). Controls must include solvent-only and reference drug (e.g., ciprofloxacin). Time-kill assays distinguish bacteriostatic vs. bactericidal effects. Synergy testing (Checkerboard method) with β-lactams identifies fractional inhibitory concentration (FIC) indices <0.5 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic parameters (e.g., bond lengths vs. DFT)?

- Answer : XRD-measured C=O bond lengths (~1.22 Å) often slightly exceed DFT values (~1.20 Å) due to thermal motion in crystals. Use GAUSSIAN09 with Grimme’s D3 dispersion correction to improve agreement. Discrepancies >0.05 Å warrant re-refinement with anisotropic displacement parameters .

Q. Why might synthetic yields vary widely (40–85%) across studies?

- Answer : Variations arise from purification methods (column chromatography vs. recrystallization), aldehyde/ketone purity, and moisture sensitivity of KOH. Yield optimization requires inert atmospheres (N₂/Ar), anhydrous solvents, and flash chromatography with EtOAc/hexane gradients .

Methodological Tables

Table 1 : Key Crystallographic Data for this compound Analogs

| Parameter | Value | Source |

|---|---|---|

| Space group | Pbca | |

| a (Å) | 14.0955(14) | |

| V (ų) | 3120.6(5) | |

| Rint | 0.228 | |

| Δρmax/Δρmin (eÅ⁻³) | +0.61/-0.63 |

Table 2 : Antimicrobial Activity Comparison

| Organism | MIC (µg/mL) | Docking ΔG (kcal/mol) | Reference |

|---|---|---|---|

| S. aureus (MRSA) | 16 | -9.2 | |

| E. coli | 64 | -7.8 | |

| C. albicans | >128 | -6.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.